molecular formula C11H11ClN4 B12968452 4-(Pyrimidin-2-yl)benzimidamide hydrochloride

4-(Pyrimidin-2-yl)benzimidamide hydrochloride

Cat. No.: B12968452
M. Wt: 234.68 g/mol
InChI Key: FZCQMEQDNBENLX-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)benzimidamide hydrochloride is a chemical compound that features a pyrimidine ring attached to a benzimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-yl)benzimidamide hydrochloride typically involves the reaction of pyrimidine derivatives with benzimidamide under specific conditions. One common method includes the use of a coupling reaction between 2-aminopyrimidine and benzimidamide in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-yl)benzimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-(Pyrimidin-2-yl)benzimidamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yl)benzimidamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This compound may also interfere with cellular signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-2-yl)benzimidamide hydrochloride is unique due to its specific combination of a pyrimidine ring and a benzimidamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

4-pyrimidin-2-ylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C11H10N4.ClH/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11;/h1-7H,(H3,12,13);1H

InChI Key

FZCQMEQDNBENLX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=N)N.Cl

Origin of Product

United States

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